molecular formula C27H29N5O3S B11233225 N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide

N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11233225
M. Wt: 503.6 g/mol
InChI Key: QMMHVXMFHBHDSJ-UHFFFAOYSA-N
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Description

N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that features a combination of aromatic rings, sulfonamide groups, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.

    Amination: The pyrimidine core is then subjected to amination reactions to introduce the amino groups. This can be achieved using reagents such as ammonia or primary amines in the presence of a catalyst.

    Sulfonation: The final step involves the introduction of the sulfonamide group. This can be done by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include phenolic derivatives, amines, and halogenated aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its combination of a pyrimidine core with a sulfonamide group and multiple methoxy substituents. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H29N5O3S

Molecular Weight

503.6 g/mol

IUPAC Name

N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C27H29N5O3S/c1-17-14-18(2)26(19(3)15-17)36(33,34)32-23-8-6-22(7-9-23)30-27-28-20(4)16-25(31-27)29-21-10-12-24(35-5)13-11-21/h6-16,32H,1-5H3,(H2,28,29,30,31)

InChI Key

QMMHVXMFHBHDSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)C

Origin of Product

United States

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